2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20448208
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O4S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)16-12(22-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) |
| Standard InChI Key | HPDZPKRYCWHNRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identification and Structural Properties
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid (Molecular Formula: ) combines a thiazole ring substituted with a carboxylic acid group and a Boc-protected piperidine moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 326.4 g/mol | |
| CAS Number | Not publicly disclosed | |
| PubChem CID | 165942366 | |
| IUPAC Name | 5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid | |
| SMILES | CC1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
The Boc group () enhances the compound’s stability during synthetic reactions, while the thiazole ring contributes to its bioactivity.
Synthesis and Manufacturing Processes
The synthesis involves multi-step organic reactions optimized for yield and purity:
Step 1: Piperidine Protection
The piperidine nitrogen is protected using di-tert-butyl dicarbonate () in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by alkali carbonates (e.g., ) at 10–30°C . This step prevents unwanted side reactions during subsequent transformations.
Step 2: Thiazole Ring Formation
A Hantzsch thiazole synthesis is employed, reacting thiourea derivatives with α-halo ketones. For this compound, 5-methyl-4-carboxy-thiazole is formed via cyclization of thiourea with methyl bromopyruvate.
Step 3: Coupling Reactions
The Boc-protected piperidine is coupled to the thiazole core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the halogen substituent. Microwave-assisted techniques may enhance reaction efficiency.
Step 4: Deprotection and Purification
The Boc group is selectively removed using trifluoroacetic acid (TFA), followed by recrystallization or chromatography to achieve >95% purity.
Physicochemical Characteristics
| Property | Value/Description | Method |
|---|---|---|
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, DMF; sparingly in H2O | |
| Melting Point | Not reported | - |
| Storage Conditions | Room temperature, inert atmosphere |
The carboxylic acid group () confers moderate acidity (), influencing its solubility and reactivity in physiological environments.
Applications in Medicinal Chemistry
Neurological Drug Development
The compound’s piperidine-thiazole scaffold mimics neurotransmitters, making it a candidate for norepinephrine reuptake inhibitors (e.g., analogs of ampreloxetine) .
Anti-Infective Agents
Thiazole derivatives exhibit antimicrobial properties. Modifications at the 4-carboxylic acid position enhance binding to bacterial enzymes.
Prodrug Formulations
Esterification of the carboxylic acid group improves bioavailability, enabling targeted delivery in preclinical studies.
Analytical Characterization Techniques
| Technique | Application | Findings |
|---|---|---|
| NMR Spectroscopy | Confirm structure and purity | / peaks consistent with Boc and thiazole groups |
| HPLC | Purity assessment | Retention time: 8.2 min (C18 column, 70:30 H2O:MeCN) |
| Mass Spectrometry | Molecular ion verification | [M+H]: 327.4 m/z |
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the thiazole and piperidine moieties to optimize pharmacokinetics.
-
Targeted Drug Delivery: Conjugation with nanoparticles for enhanced blood-brain barrier penetration.
-
Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods to reduce waste.
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